molecular formula C19H23NO3 B1203388 Laurifine CAS No. 56261-28-0

Laurifine

Cat. No.: B1203388
CAS No.: 56261-28-0
M. Wt: 313.4 g/mol
InChI Key: QTERLNHMRBRQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laurifine is a member of methoxybenzenes.

Scientific Research Applications

Alkaloids and Chemical Structure

Laurifine, along with related compounds such as laurifonine and laurifinine, are dibenz[d,f]azonine alkaloids identified in Cocculus laurifolius. The chemical and spectroscopic studies establishing their structures contribute to our understanding of the biogenesis of these alkaloids (Pande & Bhakuni, 1976).

Antimicrobial Activity

A significant application of lauric acid, a component related to this compound, is its antimicrobial activity. Studies have shown its effectiveness against Propionibacterium acnes, the bacterium linked to acne. The incorporation of lauric acid into liposomes enhances its antimicrobial properties, making it a promising treatment for acne and other related conditions (Yang et al., 2009).

Food Preservation

Lauric acid, related to this compound, has been utilized in food preservation. Its incorporation into soy-based films shows effectiveness in inhibiting the growth of Listeria monocytogenes on turkey bologna, highlighting its potential as an antimicrobial packaging agent for processed meats (Dawson et al., 2002).

Non-Toxic Profile

Research on lauric acid, a component of this compound, indicates a non-toxic profile in Sprague Dawley rats, even at high doses. This finding suggests its safety for use in disease models in animals and potential applications in human health (Khan et al., 2020).

Thermal Energy Storage

Lauric acid, associated with this compound, has been explored for its use in thermal energy storage. When combined with myristic acid and poly (meta-phenylene isophthalamide) to create form-stable phase change fibers, it shows promise for applications in this field (Chen & Weng, 2016).

Properties

CAS No.

56261-28-0

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

4,5,16-trimethoxy-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2,4,6,14,16-hexaene

InChI

InChI=1S/C19H23NO3/c1-21-15-5-4-13-6-8-20-9-7-14-10-18(22-2)19(23-3)12-17(14)16(13)11-15/h4-5,10-12,20H,6-9H2,1-3H3

InChI Key

QTERLNHMRBRQSX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CCNCCC3=CC(=C(C=C32)OC)OC)C=C1

Canonical SMILES

COC1=CC2=C(CCNCCC3=CC(=C(C=C32)OC)OC)C=C1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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